molecular formula C26H36N4O10 B1201408 1,4-Dihydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione diacetate CAS No. 70711-41-0

1,4-Dihydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione diacetate

Cat. No. B1201408
CAS RN: 70711-41-0
M. Wt: 564.6 g/mol
InChI Key: ZWCKUVMZBKQQRG-UHFFFAOYSA-N
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Description

An anthracenedione-derived antineoplastic agent.

Scientific Research Applications

Clinical Investigation

1,4-Dihydroxy-5,8-bis(( (2-[(2-hydroxyethyl)amino]ethyl)-amino))-9,10-anthracenedione dihydrochloride, an anthracenedione derivative, was evaluated in a Phase I clinical trial for its potential antitumor effects. This study involved single intravenous injections administered at 4-week intervals to patients with a range of dosages. The study observed leukopenia and thrombocytopenia as dose-limiting factors but also noted these effects as short-lived and reversible. Interestingly, the study reported a green discoloration of urine at higher doses and recorded a partial response in a patient with lung adenocarcinoma (Von Hoff et al., 1980).

Genotoxicity Comparison

The genotoxic effects of this compound, along with two aminoanthraquinone analogs, were assessed using mammalian cell cytogenetic assays and bacterial mutagenesis assays. The study found a correlation between the therapeutic activities of these drugs and their genotoxicity. This research provided insights into the genetic toxicities of these compounds, suggesting potential for further drug development and understanding of drug activities (Au et al., 1981).

Clastogenic Activity

Research on the clastogenic activity of this compound in Chinese hamster ovary cells identified its ability to induce chromosome damage both directly in interphase cells and indirectly. The study suggested a dual mechanism of chromosome damage induction by this compound, furthering the understanding of its potential effects at the cellular level (Rosenberg & Hittelman, 1983).

Interaction with DNA

The interaction of this compound with DNA was investigated using fluorescence polarization, revealing its ability to displace acridine orange from calf thymus DNA. This study contributed to the understanding of the molecular interactions of such compounds with DNA, a crucial aspect in their antineoplastic properties (Roboz, Richardson, & Holland, 1982).

properties

CAS RN

70711-41-0

Product Name

1,4-Dihydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione diacetate

Molecular Formula

C26H36N4O10

Molecular Weight

564.6 g/mol

IUPAC Name

2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylazaniumyl)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethyl-(2-hydroxyethyl)azanium;diacetate

InChI

InChI=1S/C22H28N4O6.2C2H4O2/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;2*1-2(3)4/h1-4,23-30H,5-12H2;2*1H3,(H,3,4)

InChI Key

ZWCKUVMZBKQQRG-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].C1=CC(=C2C(=C1NCC[NH2+]CCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCC[NH2+]CCO

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C1=CC(=C2C(=C1NCC[NH2+]CCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCC[NH2+]CCO

Related CAS

65271-80-9 (Parent)

synonyms

Acetate, Mitoxantrone
CL 232325
CL-232325
CL232325
DHAQ
Hydrochloride, Mitoxantrone
Mitoxantrone
Mitoxantrone Acetate
Mitoxantrone Hydrochloride
Mitozantrone
Mitroxone
Novantron
Novantrone
NSC 279836
NSC 287836
NSC 299195
NSC 301739
NSC 301739D
NSC-279836
NSC-287836
NSC-299195
NSC-301739
NSC-301739D
NSC279836
NSC287836
NSC299195
NSC301739
NSC301739D
Onkotrone
Pralifan
Ralenova

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dihydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione diacetate
Reactant of Route 2
1,4-Dihydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione diacetate
Reactant of Route 3
Reactant of Route 3
1,4-Dihydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione diacetate
Reactant of Route 4
Reactant of Route 4
1,4-Dihydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione diacetate
Reactant of Route 5
Reactant of Route 5
1,4-Dihydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione diacetate
Reactant of Route 6
1,4-Dihydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione diacetate

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